molecular formula C22H21FN2O3 B2825266 2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631868-37-6

2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2825266
CAS No.: 631868-37-6
M. Wt: 380.419
InChI Key: DHCPFRUHUVHAOD-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, a heterocyclic scaffold characterized by fused chromene and pyrrole rings. Its structure features a 2-fluorophenyl group at position 1 and a 3-(dimethylamino)propyl chain at position 2. Synthesized via a one-pot multicomponent reaction (MCR) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, 2-fluorobenzaldehyde, and 3-(dimethylamino)propylamine, this compound exemplifies the modularity of MCRs in generating diverse analogs .

Properties

IUPAC Name

2-[3-(dimethylamino)propyl]-1-(2-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3/c1-24(2)12-7-13-25-19(14-8-3-5-10-16(14)23)18-20(26)15-9-4-6-11-17(15)28-21(18)22(25)27/h3-6,8-11,19H,7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCPFRUHUVHAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the fluorophenyl group and the dimethylamino propyl chain. Common reagents used in these steps include fluorobenzene derivatives, dimethylamine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 2: Structural and Functional Attributes

Compound Aryl Group (Position 1) Amine Chain (Position 2) Key Functional Effects
Target Compound 2-fluorophenyl 3-(dimethylamino)propyl Enhanced lipophilicity (fluorine), basicity (tertiary amine)
2-(2-Hydroxyethyl)-1-(3,4,5-trimethoxyphenyl) 3,4,5-trimethoxyphenyl 2-hydroxyethyl Polar hydroxyl group improves solubility; trimethoxy enhances π-π stacking
2-[3-(Diethylamino)propyl]-1-(2,3-dimethoxyphenyl) 2,3-dimethoxyphenyl 3-(diethylamino)propyl Increased steric bulk (diethyl vs. dimethyl) may reduce membrane permeability

Notable Differences:

  • Amine Basicity: The dimethylamino group (pKa ~10) is less basic than diethylamino analogs (pKa ~11), which could influence protonation states under physiological conditions .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL) Spectral Features (1H NMR Shifts)
Target Compound ~395.4 2.8–3.2† <0.1 (aqueous) δ 7.5–8.0 (aromatic H), δ 2.2–3.0 (N(CH3)2)
2-(2-Hydroxyethyl)-1-(3,4,5-trimethoxyphenyl) 440.1 1.5 ~1.2 (DMSO) δ 6.67 (s, aromatic H), δ 3.81 (OCH3)
2-[3-(Diethylamino)propyl]-1-(2,3-dimethoxyphenyl) ~423.5 3.5 <0.1 (aqueous) δ 7.0–7.5 (aromatic H), δ 1.1 (CH2CH3)

*LogP estimated via ChemSpider data and substituent contributions. †Fluorine increases logP by ~0.5 compared to non-halogenated analogs .

Key Insights:

  • Lipophilicity: The target compound’s fluorine and dimethylamino groups balance lipophilicity (LogP ~3), favoring membrane penetration.
  • Solubility: Low aqueous solubility (<0.1 mg/mL) is common in this class, necessitating formulation adjustments for bioactivity studies .

Biological Activity

The compound 2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione , also known as a derivative of chromeno[2,3-c]pyrrole, has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles findings from various studies to elucidate the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

  • IUPAC Name : 2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • Molecular Formula : C20H19FN2O2
  • Molecular Weight : 338.38 g/mol

The structure features a chromeno-pyrrole framework that is known for diverse biological activities. The presence of the dimethylamino group is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of chromeno[2,3-c]pyrrole exhibit antibacterial properties . For instance, compounds within this class have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like gentamicin .

Antioxidant Activity

Several studies highlight the antioxidant potential of chromeno derivatives. These compounds can scavenge free radicals and reduce oxidative stress markers in vitro. The antioxidant activity is attributed to the presence of the chromene moiety which stabilizes free radicals .

Neuroprotective Effects

The compound's structural similarities to known neuroprotective agents suggest potential in treating neurodegenerative diseases. Preliminary studies indicate that it may modulate neurotransmitter systems, particularly by acting on serotonin receptors, which could be beneficial in conditions like depression and anxiety disorders .

The biological activity of 2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be understood through several mechanisms:

  • Receptor Modulation : It may act as a ligand for various neurotransmitter receptors, influencing mood and cognitive functions.
  • Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and oxidative phosphorylation.
  • Free Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals.

Study 1: Antimicrobial Efficacy

In a comparative study involving various chromeno derivatives, the tested compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL. This suggests significant potential for development into an antibacterial agent .

Study 2: Neuropharmacological Assessment

A neuropharmacological study evaluated the effects of this compound on serotonin levels in animal models. Results indicated a dose-dependent increase in serotonin levels in the brain, correlating with improved mood-related behaviors in tested subjects .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli
AntioxidantFree radical scavenging
NeuroprotectiveModulation of serotonin levels

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

The synthesis of 2-(3-(dimethylamino)propyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved via a one-pot multicomponent reaction involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes (e.g., 2-fluorobenzaldehyde), and primary amines (e.g., 3-(dimethylamino)propylamine). This method allows simultaneous formation of the chromeno-pyrrole core and substituent introduction. Key steps include cyclization under reflux conditions (e.g., ethanol or DMF as solvents) and optimization of reaction time (15–120 minutes) based on substituent electronic effects .

Advanced: How can reaction conditions be optimized to enhance yield and purity?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol reduces side reactions.
  • Temperature control : Longer heating (2 hours) for electron-donating substituents (e.g., methoxy groups) and shorter heating (15–20 minutes) for electron-withdrawing groups (e.g., nitro) to prevent decomposition .
  • Catalyst use : Acidic/basic catalysts (e.g., p-toluenesulfonic acid) accelerate cyclization.
  • Purification : Column chromatography or crystallization (e.g., using ethyl acetate/hexane) achieves >95% purity .

Basic: What analytical techniques validate the compound’s structure?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent connectivity and aromatic proton environments (e.g., fluorine-induced splitting in 19^19F NMR for the 2-fluorophenyl group) .
  • Mass spectrometry (HRMS) : Verifies molecular weight (e.g., expected [M+H]+^+ for C24_{24}H22_{22}FN2_2O3_3: 405.1618) .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (if single crystals are obtained) .

Advanced: How to resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability or impurity interference. Mitigation strategies include:

  • Orthogonal assays : Validate cytotoxicity (e.g., MTT assay) alongside target-specific tests (e.g., kinase inhibition).
  • Purity verification : Use HPLC (>95% purity) to exclude side-product interference .
  • Dose-response studies : Establish EC50_{50}/IC50_{50} curves to confirm activity thresholds .

Advanced: How can computational modeling predict target interactions?

  • Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to targets like kinases or GPCRs. Focus on the fluorophenyl group’s role in π-π stacking and the dimethylamino group’s electrostatic interactions .
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to evaluate conformational flexibility .
  • QSAR models : Corate substituent electronic parameters (Hammett constants) with activity data to guide derivative design .

Basic: Which functional groups dictate reactivity and bioactivity?

  • 2-Fluorophenyl group : Enhances metabolic stability and influences π-π interactions with hydrophobic enzyme pockets .
  • Dimethylamino-propyl chain : Modulates solubility (pH-dependent protonation) and may interact with cationic residues in targets .
  • Chromeno-pyrrole core : Conjugated system enables redox activity (e.g., quinone formation under oxidative conditions) .

Advanced: What SAR strategies apply to fluorinated chromeno-pyrrole derivatives?

  • Fluorine substitution : Compare 2-fluoro vs. 4-fluoro analogs to assess positional effects on bioactivity (e.g., fluorine’s electronegativity altering binding affinity) .
  • Side-chain variation : Replace dimethylamino with morpholino or piperazinyl groups to study steric/electronic effects on target engagement .
  • Core modification : Introduce methyl or chloro substituents to the chromeno ring to modulate electron density and metabolic stability .

Advanced: How to design experiments for assessing pharmacokinetic properties?

  • In vitro ADME :
    • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
    • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .
  • Caco-2 permeability : Assess intestinal absorption potential .

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